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molecular formula C10H10IN B1400375 2-(4-Iodophenyl)-2-methylpropanenitrile CAS No. 630383-84-5

2-(4-Iodophenyl)-2-methylpropanenitrile

Cat. No. B1400375
M. Wt: 271.1 g/mol
InChI Key: VBKIZINXAGLZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09406886B2

Procedure details

NMP (197 mL, Sigma-Aldrich) was added to a suspension of sodium tert-butoxide (124.0 g, Alfa-Aesar) in THF (197 mL, Univar) under argon. The mixture was cooled to 0° C. and a solution of iodomethane (87.9 mL, Sigma-Aldrich) and 4-iodophenylacetonitrile (78.4 g) in a 50:50 mixture of NMP/THF (173 mL) was added dropwise keeping the internal temperature below 10° C. The mixture was warmed to room temperature and stirred overnight. 2M HCl (930 mL) and toluene (930 mL) were added then the aqueous layer was separated and extracted with toluene (2×465 mL). The combined organics were washed with saturated sodium bicarbonate (930 mL), brine (930 mL), 2M sodium thiosulfate (930 mL), dried (magnesium sulphate) and concentrated in vacuo to a yellow/orange solid. Purification by column chromatography eluting with EtOAc/heptane mixtures gave the title compound as a pale yellow oil. Yield 4.55 g, 1H NMR (400 MHz, CDCl3): δ 7.71 (2H, d, Ar—H), 7.23 (2H, d, Ar—H), 1.70 (6H, s, CH3).
Quantity
87.9 mL
Type
reactant
Reaction Step One
Quantity
78.4 g
Type
reactant
Reaction Step One
Name
NMP THF
Quantity
173 mL
Type
solvent
Reaction Step One
Name
Quantity
930 mL
Type
reactant
Reaction Step Two
Quantity
930 mL
Type
reactant
Reaction Step Two
Quantity
124 g
Type
reactant
Reaction Step Three
Name
Quantity
197 mL
Type
solvent
Reaction Step Three
Name
Quantity
197 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]([CH3:5])([O-])C.[Na+].[I:7][CH3:8].IC1C=CC(C[C:17]#[N:18])=CC=1.Cl.[C:20]1([CH3:26])[CH:25]=[CH:24][CH:23]=C[CH:21]=1>C1COCC1.CN1C(=O)CCC1.C1COCC1.CN1C(=O)CCC1>[I:7][C:8]1[CH:23]=[CH:24][C:25]([C:20]([CH3:21])([CH3:26])[C:17]#[N:18])=[CH:5][CH:2]=1 |f:0.1,7.8|

Inputs

Step One
Name
Quantity
87.9 mL
Type
reactant
Smiles
IC
Name
Quantity
78.4 g
Type
reactant
Smiles
IC1=CC=C(C=C1)CC#N
Name
NMP THF
Quantity
173 mL
Type
solvent
Smiles
CN1CCCC1=O.C1CCOC1
Step Two
Name
Quantity
930 mL
Type
reactant
Smiles
Cl
Name
Quantity
930 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
124 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
197 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
197 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
the internal temperature below 10° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene (2×465 mL)
WASH
Type
WASH
Details
The combined organics were washed with saturated sodium bicarbonate (930 mL), brine (930 mL), 2M sodium thiosulfate (930 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a yellow/orange solid
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography
WASH
Type
WASH
Details
eluting with EtOAc/heptane mixtures

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC1=CC=C(C=C1)C(C#N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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